Molecular Weight and Lipophilicity Comparison
The target compound (MW 369.05, cLogP 4.66) shows a +79 Da mass increase and +1.16 LogP unit gain relative to N-benzyl-4-bromobenzamide (MW 290.15, cLogP ~3.5) . This shifts the compound beyond the typical oral druggability space but may enhance blood-brain barrier penetration for CNS-targeted probe design .
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 369.05 g/mol, cLogP = 4.66 |
| Comparator Or Baseline | N-Benzyl-4-bromobenzamide (CAS 80311-89-3): MW = 290.15 g/mol, cLogP ≈ 3.5 (estimated from mono-bromo benzamide databases) |
| Quantified Difference | ΔMW = +78.90 g/mol (+27.2%); ΔcLogP ≈ +1.16 |
| Conditions | Calculated physicochemical parameters using ChemSrc data and standard LogP prediction algorithms |
Why This Matters
This quantitative difference is critical for medicinal chemists balancing potency against ADME properties when selecting a brominated building block.
